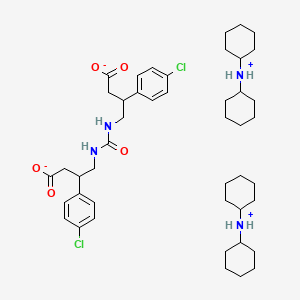
Dibaclofen Urea Dicyclohexylammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibaclofen Urea Dicyclohexylammonium Salt is a chemical compound known for its role as an impurity of Baclofen, a specific GABA-B receptor agonist and muscle relaxant. It is primarily used to treat spasticity . The compound has the molecular formula C45H68Cl2N4O5 and a molecular weight of 815.95.
Métodos De Preparación
Análisis De Reacciones Químicas
Dibaclofen Urea Dicyclohexylammonium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dibaclofen Urea Dicyclohexylammonium Salt has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Dibaclofen Urea Dicyclohexylammonium Salt is similar to that of Baclofen. It acts as an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABA B receptors, the compound causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability .
Comparación Con Compuestos Similares
Dibaclofen Urea Dicyclohexylammonium Salt is unique due to its specific structure and role as an impurity of Baclofen. Similar compounds include:
Baclofen: A GABA-B receptor agonist used as a muscle relaxant.
Phaclofen: A peripheral and central Baclofen antagonist.
Gama-Hydroxy Baclofen: A derivative of Baclofen with similar properties.
These compounds share similar mechanisms of action but differ in their specific structures and applications.
Propiedades
Fórmula molecular |
C45H68Cl2N4O5 |
|---|---|
Peso molecular |
815.9 g/mol |
Nombre IUPAC |
4-[[3-carboxylato-2-(4-chlorophenyl)propyl]carbamoylamino]-3-(4-chlorophenyl)butanoate;dicyclohexylazanium |
InChI |
InChI=1S/C21H22Cl2N2O5.2C12H23N/c22-17-5-1-13(2-6-17)15(9-19(26)27)11-24-21(30)25-12-16(10-20(28)29)14-3-7-18(23)8-4-14;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,15-16H,9-12H2,(H,26,27)(H,28,29)(H2,24,25,30);2*11-13H,1-10H2 |
Clave InChI |
LTUIASMGBBPLJA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC(=CC=C1C(CC(=O)[O-])CNC(=O)NCC(CC(=O)[O-])C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



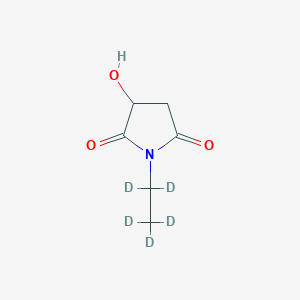
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
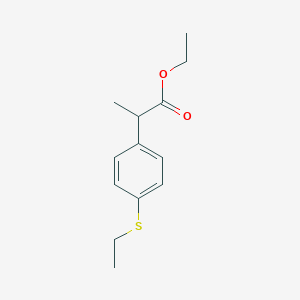
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
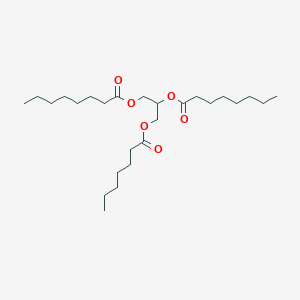
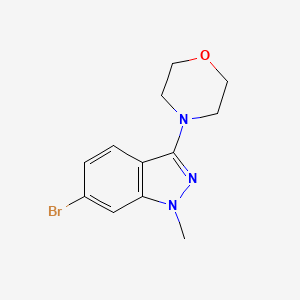
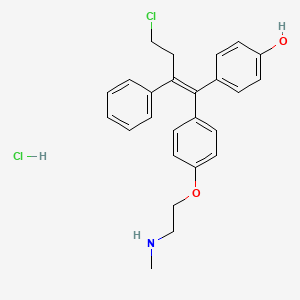
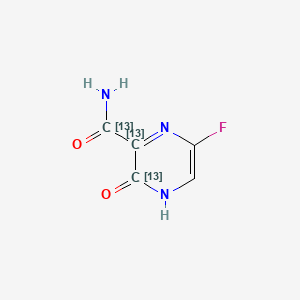

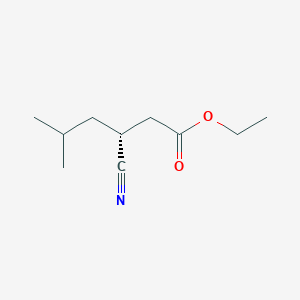
![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
